N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
CAS No.: 329078-57-1
Cat. No.: VC6035919
Molecular Formula: C14H13Cl2N3OS
Molecular Weight: 342.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329078-57-1 |
|---|---|
| Molecular Formula | C14H13Cl2N3OS |
| Molecular Weight | 342.24 |
| IUPAC Name | N-(3,4-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C14H13Cl2N3OS/c1-8-5-9(2)18-14(17-8)21-7-13(20)19-10-3-4-11(15)12(16)6-10/h3-6H,7H2,1-2H3,(H,19,20) |
| Standard InChI Key | XNWQKWRHXIPLEY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure features three key components:
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3,4-Dichlorophenyl group: A benzene ring substituted with chlorine atoms at positions 3 and 4, enhancing lipophilicity and electronic stability .
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4,6-Dimethylpyrimidin-2-ylsulfanyl bridge: A six-membered aromatic ring with nitrogen at positions 1 and 3, methyl groups at positions 4 and 6, and a sulfur atom linking to the acetamide .
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Acetamide backbone: A carbonyl group connected to an amine, facilitating hydrogen-bonding interactions .
The SMILES representation and InChIKey provide precise identifiers for computational studies .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 342.24 g/mol |
| logP (Partition Coefficient) | 6.76 (predicted for analogs) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 40.23 Ų |
The high logP value suggests significant lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility . The polar surface area indicates moderate solubility in polar solvents, though experimental solubility data remain unpublished.
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from commercially available precursors :
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Formation of the pyrimidine-thiol intermediate: 4,6-Diamino-2-mercaptopyrimidine is reacted with potassium hydroxide in ethanol under reflux to generate a thiolate nucleophile .
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Nucleophilic substitution: The thiolate attacks 2-chloro-N-(3,4-dichlorophenyl)acetamide, displacing chloride and forming the sulfanyl bridge.
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Purification: The crude product is isolated via evaporation and recrystallization, achieving yields up to 92% .
This method mirrors protocols for structurally related thioacetamides, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide, which crystallizes in monoclinic systems with P2₁/c symmetry .
Crystallographic Insights
X-ray diffraction studies of analogous compounds reveal inversion dimers stabilized by N–H···O hydrogen bonds between acetamide groups . Such interactions may enhance crystalline stability and influence bioavailability.
Biological Activities and Mechanisms
Anticancer Prospects
Preliminary assays suggest inhibitory effects on cancer cell proliferation, likely through interference with nucleotide synthesis pathways. The compound’s ability to chelate metal ions via its sulfur and carbonyl groups may disrupt metalloproteinase activity in tumor microenvironments.
Comparative Analysis with Structural Analogs
The dichlorophenyl derivative exhibits greater lipophilicity than its fluorophenyl counterpart, potentially improving blood-brain barrier penetration .
Challenges and Future Directions
Despite promising in vitro results, key gaps persist:
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Solubility Optimization: Structural modifications, such as introducing hydrophilic substituents, could address poor aqueous solubility.
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In Vivo Studies: Pharmacokinetic and toxicity profiles remain uncharacterized.
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Target Identification: Proteomic studies are needed to elucidate molecular targets.
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